molecular formula C13H21NO5 B2715847 8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid CAS No. 2460756-35-6

8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid

Cat. No.: B2715847
CAS No.: 2460756-35-6
M. Wt: 271.313
InChI Key: KELYYSJPWVGGHV-UHFFFAOYSA-N
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Description

8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[35]nonane-9-carboxylic acid is a synthetic organic compound with the molecular formula C13H21NO5 It is characterized by its spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Oxidation and Functionalization: Further oxidation and functionalization steps are carried out to introduce the carboxylic acid group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The Boc protecting group can be removed or substituted under acidic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites within the molecule. The spirocyclic structure contributes to its stability and reactivity, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid
  • 8-{[(Tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid

Uniqueness

8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both an oxygen and nitrogen atom within the ring system. This combination of features imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.

Biological Activity

The compound 8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid , also known by its IUPAC name (2s,4s)-8-[(tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid, is a member of the spirocyclic compound family that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H21NO5C_{13}H_{21}NO_5, with a molecular weight of approximately 271 Da. The compound features a spirocyclic structure that contributes to its unique biological profile.

Key Properties

PropertyValue
Molecular FormulaC13H21NO5
Molecular Weight271 Da
LogP0.93
Polar Surface Area (Ų)76
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Research indicates that compounds similar to This compound may exhibit a variety of biological activities, including:

  • Antibacterial Activity : The compound has been studied for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, which can be crucial in disease treatment.

Study 1: Antibacterial Activity

A study published in the Beilstein Journal of Organic Chemistry reported on the synthesis and evaluation of spirocyclic derivatives, including those related to our compound. The derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Study 2: Anticancer Effects

In vitro studies have shown that similar spirocyclic compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways leading to apoptosis and cell cycle arrest .

Toxicity Profile

The safety profile of This compound indicates potential skin and eye irritation based on preliminary toxicity assessments . Further studies are necessary to establish a comprehensive toxicity profile.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-8-18-13(5-4-6-13)9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELYYSJPWVGGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1C(=O)O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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